Fluorine-Driven Lipophilicity and H-Bond Acceptor Profile: Trifluoroethyl vs. Methyl Pyrazole Maleimide
Relative to 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione (the simplest alkyl comparator), the target compound's trifluoroethyl group provides a distinct lipophilicity-fluorination balance. The target compound has a computed XLogP3-AA of 0.4 and 6 hydrogen-bond acceptors (including fluorine atoms), versus an XLogP of approximately 0.2 and only 3 acceptors for the methyl analog [1][2]. This fluorine ‘footprint’ makes the compound directly detectable by 19F NMR in complex biological matrices, a capability impossible for the methyl variant.
| Evidence Dimension | Computed lipophilicity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; H-Bond Acceptor Count = 6; Fluorine atoms = 3 |
| Comparator Or Baseline | 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione (PubChem CID 11211481, XLogP3-AA ≈0.2, H-Bond Acceptors = 3, Fluorine atoms = 0) |
| Quantified Difference | ΔXLogP = +0.2; ΔAcceptor count = +3; Introduction of 19F NMR-active nuclei (3 equivalent F atoms; δ ~ -70 ppm for -CH2CF3) |
| Conditions | PubChem computed properties (XLogP3 algorithm, Cactvs descriptor tool) |
Why This Matters
For fragment-based screening or chemical biology, the combination of moderate lipophilicity, increased H-bond acceptor capacity, and a built-in 19F NMR readout enables real-time tracking of target engagement without the need for additional fluorescent or radioactive labeling.
- [1] PubChem. Compound Summary for CID 102538333. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/102538333 (accessed 2026-05-01). View Source
- [2] PubChem. Compound Summary for CID 11211481, 1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11211481 (accessed 2026-05-01). View Source
